
2-Ethylhexan-1-ol
Overview
Description
2-Ethylhexanol is an organic compound with the chemical formula C8H18O. It is a branched, eight-carbon chiral alcohol that appears as a colorless liquid. This compound is poorly soluble in water but highly soluble in most organic solvents. It is produced on a large scale for use in numerous applications such as solvents, flavors, fragrances, and especially as a precursor for the production of other chemicals like emollients and plasticizers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexanol is primarily synthesized through the aldol condensation of n-butyraldehyde, followed by hydrogenation. The process involves several steps:
Aldol Condensation: Two molecules of n-butyraldehyde undergo aldol condensation to form 2-ethylhexenal.
Hydrogenation: The 2-ethylhexenal is then hydrogenated to produce 2-ethylhexanol.
Industrial Production Methods: The industrial production of 2-ethylhexanol involves the integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation over a bifunctional catalyst. This method enhances the competitiveness of aldol condensation versus hydrogenation of n-butanal and improves the selectivity of 2-ethylhexanol .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexanol undergoes various chemical reactions typical of primary alcohols, including:
Oxidation: Converts to aldehydes or ketones.
Reduction: Forms corresponding hydrocarbons.
Substitution: Reacts with oxoacids and carboxylic acids to form esters plus water.
Common Reagents and Conditions:
Oxidizing Agents: Convert 2-ethylhexanol to aldehydes or ketones.
Reducing Agents: Convert it to hydrocarbons.
Acids: Form esters in esterification reactions.
Major Products:
Scientific Research Applications
Chemical Properties and Production
2-Ethylhexan-1-ol is a branched-chain fatty alcohol with the chemical formula CHO. It is primarily produced through the hydrogenation of 2-ethylhexanal, with an annual production exceeding 2 million tons globally . The branching structure of 2-EH inhibits crystallization, making it suitable for various applications, especially as a plasticizer and lubricant .
Industrial Applications
1. Plasticizers
One of the major applications of 2-EH is in the production of ester plasticizers, particularly di(2-ethylhexyl) phthalate (DEHP), which is commonly used in polyvinyl chloride (PVC) products. The presence of 2-EH in these esters helps reduce viscosity and lower freezing points, enhancing their performance in flexible plastics .
2. Solvents and Coatings
2-EH serves as a low-volatility solvent in various industrial applications. It is also utilized in coatings, adhesives, and sealants due to its ability to improve the properties of these materials . The nitrate ester of 2-EH is specifically used as a cetane improver in diesel fuel formulations .
3. Biocatalysis in Pharmaceuticals
In the pharmaceutical industry, (S)-2-ethylhexan-1-ol is recognized as a valuable building block for synthesizing various drug compounds. Biocatalytic processes utilizing enzymes have been developed to produce this compound efficiently, highlighting its significance in drug discovery and development .
Table 1: Summary of Applications of this compound
Application Area | Specific Uses | Key Benefits |
---|---|---|
Plasticizers | DEHP for PVC products | Reduces viscosity; enhances flexibility |
Solvents | Low-volatility solvents | Improves solubility and processing |
Coatings | Epoxy reactive diluents | Enhances adhesion and durability |
Pharmaceuticals | Building block for drug synthesis | Facilitates efficient biocatalytic processes |
Flavors/Fragrances | Used in food and cosmetic products | Provides desirable scent and flavor profiles |
Case Study: Toxicological Assessment
A comprehensive review highlighted the toxicological profile of 2-EH, indicating low toxicity levels with an LD50 ranging from 2 to 3 g/kg in animal models. Long-term studies have established acceptable daily intake levels for humans, emphasizing its safety when used appropriately . Despite its low toxicity, concerns about indoor air quality have been raised due to its potential respiratory irritant effects when released from PVC products .
Mechanism of Action
The mechanism by which 2-ethylhexanol exerts its effects involves its interaction with various molecular targets and pathways. For instance, it has been shown to damage the integrity of fungal cell walls and membranes, leading to a decrease in ergosterol content and an increase in reactive oxygen species (ROS). This results in apoptosis-like cell death in fungal cells .
Comparison with Similar Compounds
2-Ethylhexanol can be compared with other similar compounds such as:
- 2-Methylhexane
- 3-Methylhexane
- 2-Methylheptane
- 3-Methylheptane
Uniqueness: 2-Ethylhexanol is unique due to its branched structure, which inhibits crystallization and enhances its application in the production of plasticizers and lubricants. Its low volatility and high boiling point make it suitable for high-temperature applications .
Biological Activity
2-Ethylhexan-1-ol (2-EH) is a branched-chain alcohol widely used in industrial applications, particularly as a solvent and as a precursor for the synthesis of plasticizers. This article explores its biological activity, including its toxicity, metabolic pathways, and potential health effects based on various studies.
Overview of this compound
This compound is a colorless liquid with a characteristic odor. It is primarily produced through the hydrogenation of 2-ethyl-3-propylacrolein and is utilized in the production of di(2-ethylhexyl) phthalate (DEHP), a common plasticizer in polyvinyl chloride (PVC) products.
Acute and Chronic Toxicity
Studies have shown that 2-EH may cause mucous membrane irritation upon inhalation, affecting the eyes, nose, and throat. In experimental animal studies, it has been reported that exposure to high concentrations can lead to significant liver effects, including increased liver weight and peroxisome proliferation, particularly at doses above 702 mg/kg .
Table 1: Summary of Toxicity Studies on this compound
Study Reference | Animal Model | Dose (mg/kg) | Observed Effects |
---|---|---|---|
Lake et al. (1975) | Rat | 1350 | Increased liver weights and peroxisomes |
Ganning et al. (1982) | Rat | 1000 | No significant effects on peroxisome enzymes |
Moody & Reddy (1978) | Rat | 1000 | Decreased serum lipids, increased liver weights |
Hardin et al. (1987) | Mouse | 1525 | Maternal toxicity and neonatal death |
The no-observed-effect level (NOEL) for chronic exposure was determined to be 50 mg/kg body weight per day , leading to an acceptable daily intake (ADI) established at 0–0.5 mg/kg for humans .
Carcinogenicity
The U.S. Environmental Protection Agency (EPA) evaluated the carcinogenic potential of 2-EH and concluded that it is not carcinogenic in rodent models . Long-term studies indicated no significant tumorigenic effects when administered at varying doses.
Metabolic Pathways
Upon absorption, 2-EH undergoes rapid metabolism primarily through alcohol dehydrogenase (ADH), converting it into 2-ethylhexanal , which is further oxidized to 2-ethylhexanoic acid (2EHA). This metabolite is predominantly excreted as glucuronide conjugates in urine .
Table 2: Metabolic Pathway of this compound
Metabolite | Enzyme Involved | Excretion Route |
---|---|---|
2-Ethylhexanal | Alcohol Dehydrogenase | Urine |
2-Ethylhexanoic Acid | Aldehyde Dehydrogenase | Urine |
Case Study: Indoor Air Pollutant
A comprehensive review highlighted that indoor exposure to 2-EH can lead to health issues such as olfactory irritation and eye discomfort among human volunteers. The compound is often released from the degradation of plasticizers in building materials, indicating its relevance as an indoor air pollutant .
Developmental Toxicity
Research has indicated potential developmental toxicity when pregnant animals are exposed to high doses of 2-EH. For instance, maternal lethality was observed at doses exceeding 800 mg/kg , with subsequent neonatal mortality noted .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 2-Ethylhexan-1-ol in laboratory settings?
- Methodology :
- Synthesis : The compound is typically synthesized via aldol condensation of butyraldehyde, followed by hydrogenation of the resulting aldehyde. Ensure reproducibility by documenting catalyst type (e.g., Raney nickel), reaction temperature (80–120°C), and hydrogen pressure (1–5 bar) .
- Characterization : Use nuclear magnetic resonance (NMR; 1H and 13C) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) quantifies purity (>98% by area normalization). Hydroxyl value titration (ASTM E222 method) validates alcohol functionality .
- Purity Assessment : Report retention time consistency against reference standards and residual solvent analysis (e.g., hexane) via headspace GC .
Q. How should researchers handle this compound safely given its toxicological profile?
- Methodology :
- Acute Toxicity : Follow OECD Guidelines 402 (skin irritation) and 404 (eye irritation). For oral exposure (rat LD50: 3,730 mg/kg), use fume hoods and personal protective equipment (PPE) during handling .
- Storage : Store in amber glass containers at 15–25°C, away from oxidizers. Monitor vapor accumulation using portable detectors due to respiratory irritation risks .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Key Properties :
- Boiling point: 184.7°C (ideal for high-temperature reactions).
- Density: 0.8328 g/cm³ (affects solvent layering in biphasic systems).
- LogP: ~2.7 (predicts partitioning in lipid membranes) .
- Applications : Use as a solvent for hydrophobic reactions (e.g., esterifications) or antifoaming agent in fermentation studies. Pre-saturate with inert gas to prevent oxidation .
Advanced Research Questions
Q. How can conflicting data on this compound’s biodegradability and aquatic toxicity be resolved?
- Methodology :
- Contradiction Analysis : Compare OECD 301C (readily biodegradable) with acute toxicity data (e.g., Daphnia magna EC50: 39 mg/L) . Conduct microcosm studies to assess biodegradation kinetics under varying pH/temperature conditions.
- Statistical Validation : Apply ANOVA to test discrepancies between batch biodegradation tests and ecotoxicity assays. Use species sensitivity distribution (SSD) models to refine risk thresholds .
Q. What advanced techniques optimize the synthesis of this compound derivatives for specialized applications?
- Methodology :
- Derivatization : For ethers (e.g., 2-(2-Ethylhexyloxy)ethanol), employ Williamson synthesis with sodium hydride. Monitor reaction progress via thin-layer chromatography (TLC) .
- Catalytic Optimization : Screen heterogeneous catalysts (e.g., zeolites) for improved yield in esterification. Use design of experiments (DoE) to balance reaction time and temperature .
Q. How do researchers design exposure scenarios for this compound under REACH compliance?
- Methodology :
- Risk Assessment : Define operational conditions (e.g., lab-scale use, ventilation rates) using ECHA’s Chesar tool. Calculate derived no-effect levels (DNELs) based on inhalation toxicity (NOEC: 14 mg/L for fish) .
- Mitigation Strategies : Implement closed-system processing and waste neutralization (e.g., activated carbon adsorption) to minimize environmental release .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodology :
- Impurity Profiling : Use high-resolution liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to separate isomers (e.g., 2-Ethylhexanoic acid).
- Limit of Detection (LOD) : Validate methods via spike-recovery experiments (80–120% recovery range) for trace aldehydes (<0.1% w/w) .
Properties
IUPAC Name |
2-ethylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUKEYIRIRTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O, Array | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
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Record name | 2-ETHYLHEXANOL | |
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Related CAS |
1070-10-6 (titanium(4+) salt) | |
Record name | 2-Ethyl-1-hexanol | |
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DSSTOX Substance ID |
DTXSID5020605 | |
Record name | 2-Ethyl-1-hexanol | |
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Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethyl hexanol appears as a dark brown liquid with an aromatic odor. Insoluble in water and less dense than water. Flash point between 140 - 175 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, A dark brown liquid with an aromatic odor. | |
Record name | 2-ETHYL HEXANOL | |
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Record name | 2-Ethyl-1-hexanol | |
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Boiling Point |
363 to 365 °F at 760 mmHg (NTP, 1992), 184.34 °C, 184.00 to 186.00 °C. @ 760.00 mm Hg, 182 °C, 363-365 °F | |
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Flash Point |
178 °F (NTP, 1992), 81 °C, 164 °F (73 °C), 73 °C c.c., 178 °F | |
Record name | 2-ETHYL HEXANOL | |
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Record name | 2-Ethylhexanol | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 880 mg/L at 25 °C, Miscible with most organic solvents, Soluble in about 720 parts water, in many organic solvents, Solubility in water, g/100ml at 20 °C: 0.11 (poor) | |
Record name | 2-ETHYL HEXANOL | |
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Density |
0.834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8344 at 20 °C/20 °C, Bulk density: 6.9 lb/gal at 20 °C, % IN SATURATED AIR: 0.0066 @ 20 °C; DENSITY OF "SATURATED" AIR: LESS THAN 1.001 (AIR= 1), Relative density (water = 1): 0.83, 0.830-0.834, 0.834 | |
Record name | 2-ETHYL HEXANOL | |
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Record name | 2-Ethyl-1-hexanol | |
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Vapor Density |
4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.49 (Air = 1), Relative vapor density (air = 1): 4.5, 4.49 | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
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Record name | 2-ETHYL-1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-ETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.05 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.136 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 48, 0.05 mmHg | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Ethylhexanol | |
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Record name | 2-ETHYL-1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |
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Record name | 2-ETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless liquid | |
CAS No. |
104-76-7 | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Ethylhexanol | |
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Record name | 2-Ethyl-1-hexanol | |
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Record name | 2-Ethylhexanol | |
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Record name | 1-Hexanol, 2-ethyl- | |
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Record name | 2-Ethyl-1-hexanol | |
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Record name | 2-ethylhexan-1-ol | |
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Record name | 2-ETHYLHEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZV7TAA77P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-ETHYL-1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-ETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-105 °F (NTP, 1992), -70 °C, -76.00 °C. @ 760.00 mm Hg, -105 °F | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-ETHYL-1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | xi-2-Ethyl-1-hexanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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